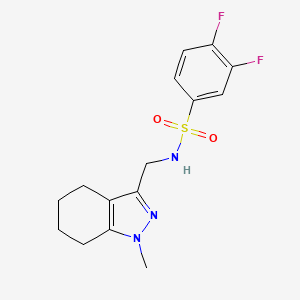

3,4-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide

CAS No.: 1448078-46-3

Cat. No.: VC4319473

Molecular Formula: C15H17F2N3O2S

Molecular Weight: 341.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448078-46-3 |

|---|---|

| Molecular Formula | C15H17F2N3O2S |

| Molecular Weight | 341.38 |

| IUPAC Name | 3,4-difluoro-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C15H17F2N3O2S/c1-20-15-5-3-2-4-11(15)14(19-20)9-18-23(21,22)10-6-7-12(16)13(17)8-10/h6-8,18H,2-5,9H2,1H3 |

| Standard InChI Key | BXSGVQRCQOHWJE-UHFFFAOYSA-N |

| SMILES | CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC(=C(C=C3)F)F |

Introduction

The compound 3,4-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide is a complex organic molecule that combines a benzenesulfonamide moiety with a tetrahydroindazole ring system. This compound is of interest due to its potential pharmacological properties, which can be attributed to the presence of fluorine atoms and the sulfonamide group, both known for their biological activity.

Synthesis

The synthesis of 3,4-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide would typically involve several steps:

-

Preparation of the Tetrahydroindazole Moiety: This involves the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazole, which can be achieved through various methods, including the reduction of indazole derivatives.

-

Formation of the Benzenesulfonamide Core: This involves the reaction of a benzenesulfonyl chloride with an amine, in this case, the methylated tetrahydroindazole derivative.

-

Introduction of Fluorine: The introduction of fluorine atoms at the 3,4 positions of the benzene ring can be achieved through various fluorination methods.

Research Findings and Potential Applications

While specific research findings on this compound are not detailed in the search results, compounds with similar structures have been explored for various pharmacological applications, including antimicrobial and anticancer activities. The tetrahydroindazole ring system has been incorporated into various biologically active compounds, suggesting potential therapeutic applications.

Data Tables

Due to the lack of specific data on 3,4-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide, the following table provides general information on related compounds:

| Compound Feature | Description |

|---|---|

| Molecular Formula | C₁₄H₁₄F₂N₃O₂S (deduced) |

| Physical Properties | Not available |

| Synthesis Steps | 1. Preparation of tetrahydroindazole, 2. Formation of benzenesulfonamide core, 3. Introduction of fluorine |

| Biological Activity | Potential antimicrobial activity due to sulfonamide moiety |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume